molecular formula C5H7NOS B14662336 2,5-Dimethyl-1,2-thiazol-3(2H)-one CAS No. 42828-13-7

2,5-Dimethyl-1,2-thiazol-3(2H)-one

Cat. No.: B14662336
CAS No.: 42828-13-7
M. Wt: 129.18 g/mol
InChI Key: ZEFUPIGIKKXZQI-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1,2-thiazol-3(2H)-one is a high-purity chemical reagent designed for professional research and development applications. This compound is part of the thiazolone family, a class of heterocyclic structures known for their significant potential in various scientific fields. Researchers can explore its properties as a key synthetic intermediate or a core scaffold in the development of novel substances. Its structure suggests potential for investigation in areas such as antimicrobial agents, enzyme inhibitors, or material science. The precise mechanism of action and specific research applications for this analog are subjects for ongoing scientific inquiry. As with all specialized reagents, appropriate safety protocols should be followed. This product is intended For Research Use Only (RUO) and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42828-13-7

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

2,5-dimethyl-1,2-thiazol-3-one

InChI

InChI=1S/C5H7NOS/c1-4-3-5(7)6(2)8-4/h3H,1-2H3

InChI Key

ZEFUPIGIKKXZQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(S1)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2,5 Dimethyl 1,2 Thiazol 3 2h One and Its Analogs

Diverse Synthetic Routes to the 1,2-Thiazol-3(2H)-one Ring System

The construction of the 1,2-thiazol-3(2H)-one scaffold can be achieved through various synthetic pathways, each with its own set of advantages and substrate scope. These methods primarily revolve around the formation of the key nitrogen-sulfur bond and the subsequent cyclization to form the heterocyclic ring.

Cyclization Reactions and Ring Closure Strategies

Cyclization reactions represent a fundamental approach to the synthesis of 1,2-thiazol-3(2H)-ones. These strategies often involve the intramolecular condensation of suitably functionalized precursors. A common method involves the cyclization of 2-mercaptobenzamides, which can undergo intramolecular oxidative dehydrogenative cyclization to yield benzo[d]isothiazol-3(2H)-ones. nih.gov This process often utilizes transition metal catalysts, such as copper(I), in the presence of an oxidant like molecular oxygen to facilitate the formation of the N-S bond. nih.gov

Another strategy involves the reaction of 2,N-dilithio derivatives of N-alkylbenzenesulfonamides with methyl isothiocyanate. This reaction initially forms 2-[(alkylamino)sulfonyl]-N-methylbenzothioamides, which then undergo cyclization upon treatment with a catalytic amount of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in refluxing toluene (B28343) to provide 2-alkyl-1,2-benzothiazole-3(2H)-thione 1,1-dioxides. clockss.org

Furthermore, electrochemical methods have been developed for the dehydrogenative cyclization of 2-mercaptobenzamides, offering a green alternative by avoiding the use of chemical oxidants. nih.gov This process, carried out in an undivided cell with constant-current electrolysis, produces the desired benzo[d]isothiazol-3(2H)-ones in moderate to good yields with hydrogen gas as the only byproduct. nih.gov

Starting MaterialReagents and ConditionsProductYieldReference
2-MercaptobenzamidesCu(I) catalyst, O₂Benzo[d]isothiazol-3(2H)-onesExcellent nih.gov
N-Alkylbenzenesulfonamides1. n-BuLi, 2. Methyl isothiocyanate, 3. DBU, Toluene, reflux2-Alkyl-1,2-benzothiazole-3(2H)-thione 1,1-dioxidesModerate to Good clockss.org
2-MercaptobenzamidesConstant-current electrolysis, (n-Bu)₄NBrBenzo[d]isothiazol-3(2H)-onesModerate to Good nih.gov

This table provides a summary of selected cyclization strategies for the synthesis of 1,2-thiazol-3(2H)-one analogs.

Multi-component Reaction (MCR) Approaches for Thiazolone Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as powerful tools in heterocyclic synthesis. acgpubs.orgbeilstein-journals.org These reactions are highly atom-economical and often lead to complex molecular architectures in a single step.

One notable MCR for the synthesis of thiazole (B1198619) derivatives, which are structurally related to thiazolones, involves the one-pot reaction of an oxo component, a primary amine, a thiocarboxylic acid, and a specific isocyanide to yield 2,4-disubstituted thiazoles. researchgate.net Another example is the Hantzsch thiazole synthesis, which can be adapted into a multicomponent format. For instance, the reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds at room temperature rapidly produces thiazole derivatives. acgpubs.org

A recently developed multicomponent [2+2+1] tandem cyclization of alkynones with amines and water, using potassium thiocyanate (B1210189) as both an electrolyte and a raw material, provides access to thiazol-2(3H)-ones. nih.gov This electrochemical method proceeds via an electrocatalytic oxidative C-H bond thiolation followed by a nucleophilic cascade cyclization to form the C-S and C-N bonds, and subsequently the C-O bond, without the need for transition metal catalysts or external oxidizing agents. nih.gov

ReactantsCatalyst/ConditionsProduct TypeReference
Oxo components, primary amines, thiocarboxylic acids, isocyanideOne-pot2,4-Disubstituted thiazoles researchgate.net
3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, carbonyl compoundsRoom temperatureThiazole derivatives acgpubs.org
Alkynones, amines, water, KSCNElectrocatalysisThiazol-2(3H)-ones nih.gov

This table highlights various multi-component reaction approaches for the synthesis of thiazole and thiazolone derivatives.

Precursor Design and Optimization for High-Yield Production

The rational design and optimization of precursor molecules are crucial for achieving high yields in the synthesis of 2,5-dimethyl-1,2-thiazol-3(2H)-one and its analogs. The stability and reactivity of the starting materials significantly influence the efficiency of the cyclization and bond-forming steps.

For instance, in the synthesis of thiazolium precatalysts, which are related to thiazolones, the isolation of intermediate dithiocarbamates can dramatically improve the yield of the subsequent thiazolethione formation from primary amines, carbon disulfide, and α-halogenoketones. chemrxiv.org This is particularly effective for N-alkyl substituted derivatives. chemrxiv.org The choice of oxidizing agent in the final step is also critical; meta-chloroperbenzoic acid has been shown to be more advantageous than hydrogen peroxide in acetic acid for the oxidation of thiazolethiones to thiazoliums in many cases. chemrxiv.org

The optimization of reaction conditions, such as temperature and the use of co-solvents, can also lead to significant improvements in yield. For example, in the synthesis of 2-iminothiazolines, employing 10% dioxane as a co-solvent at 100 °C resulted in a 90% yield in just 30 minutes. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety. This includes the use of environmentally friendly solvents, the development of catalytic processes, and the exploration of solvent-free reaction conditions.

Utilization of Environmentally Benign Solvents and Solvent-Free Conditions

The replacement of volatile and toxic organic solvents with greener alternatives is a key aspect of sustainable synthesis. researchgate.netresearchbib.com Water, being non-toxic, non-flammable, and readily available, is an ideal solvent for many organic reactions. An efficient and practical method for the one-step synthesis of benzothiazole-2-thiols and related compounds has been developed using water as the solvent. rsc.org

Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have also emerged as environmentally benign reaction media. researchgate.net They have been successfully employed as both a catalyst and a solvent for the synthesis of 1,3-thiazolidin-4-ones, offering advantages such as rapid reaction times, good to high yields, and the potential for solvent reuse. researchgate.net

Solvent-free reaction conditions, often achieved through mechanochemistry (ball milling), represent an even more sustainable approach by completely eliminating the need for a solvent. nih.govnih.gov This technique has been successfully applied to the synthesis of thiazolidinone-triazole derivatives and 1,3-thiazolines, often resulting in high yields and simplified product isolation. nih.govresearchgate.net

Green ApproachReactionSolvent/ConditionAdvantagesReference
Benign SolventSynthesis of benzothiazole-2-thiolsWaterMetal/ligand-free, excellent yield, short reaction time rsc.org
Benign SolventSynthesis of 1,3-thiazolidin-4-onesDeep Eutectic Solvent (DES)Rapid, good to high yield, reusable media researchgate.net
Solvent-FreeSynthesis of thiazolidinone-triazole derivativesMechanochemistry (Ball Milling)Eco-friendly, solventless nih.gov
Solvent-FreeSynthesis of 1,3-thiazolinesMechanochemistry (Ball Milling)High yields (>95%), transition metal-free researchgate.net

This table showcases the application of green chemistry principles in the synthesis of thiazole-related compounds.

Catalytic Processes and Mechanochemical Approaches in Thiazolone Formation

The use of catalysts is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity under milder conditions. In the synthesis of 1,2-thiazol-3(2H)-one analogs, various catalytic systems have been developed. For example, a heterogeneous catalyst, tetra-substituted sulfonated cobalt phthalocyanine (B1677752) (CoPcS), has been used for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides in aqueous media under an oxygen atmosphere. nih.gov This catalyst can be recycled, adding to the sustainability of the process. nih.gov

Enzymes are also being explored as catalysts for the synthesis of thiazole derivatives. A novel chemoenzymatic one-pot multicomponent synthesis of thiazoles has been developed using trypsin from porcine pancreas (PPT) as a catalyst. nih.govresearchgate.net This method provides high yields under mild conditions and demonstrates the potential of biocatalysis in heterocyclic synthesis. nih.govresearchgate.net

Mechanochemistry, or synthesis via mechanical force such as ball milling, offers a powerful solvent-free alternative to traditional solution-phase synthesis. nih.govyoutube.com This technique has been shown to be effective for the synthesis of various thiazole derivatives. nih.gov For instance, the mechanochemical synthesis of 1,3-thiazolines from chloroalkyl iso(thio)cyanates and thiols using potassium carbonate as a catalyst proceeds in high yields without the need for solvents or transition metals. researchgate.net The use of a custom-made copper vessel in a mechanochemical approach for the synthesis of thiazolidinone-triazole derivatives has also been reported, where the vessel itself can act as a source of the catalytic copper(I) species. nih.gov

Catalytic/Mechanochemical ApproachReactionCatalyst/ConditionsKey FeaturesReference
Heterogeneous CatalysisSynthesis of benzo[d]isothiazol-3(2H)-onesCoPcS, O₂, H₂ORecyclable catalyst, aqueous media nih.gov
BiocatalysisSynthesis of thiazole derivativesTrypsin from porcine pancreas (PPT)Mild conditions, high yields nih.govresearchgate.net
MechanochemistrySynthesis of 1,3-thiazolinesK₂CO₃, Ball MillingSolvent-free, transition metal-free, >95% yield researchgate.net
MechanochemistrySynthesis of thiazolidinone-triazole derivativesCopper vessel, Ball MillingSolvent-free, in-situ catalyst generation nih.gov

This table summarizes catalytic and mechanochemical methods for the synthesis of thiazolone and related heterocyclic compounds.

Atom Economy and Waste Minimization Strategies in Process Development

In the pursuit of sustainable chemical manufacturing, atom economy and waste minimization have become paramount considerations in the process development of this compound. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org The goal is to design syntheses where a maximal number of atoms from the starting materials are found in the final product, thus reducing waste at a molecular level. acs.org

Traditional multi-step syntheses of isothiazolinones often suffer from poor atom economy, generating significant amounts of byproducts and waste. primescholars.com For instance, classical routes might involve protection and deprotection steps or the use of stoichiometric reagents that are not incorporated into the final molecule, leading to a lower atom economy. acs.orgscranton.edu

Modern process development for isothiazolinones, which can be applied to this compound, focuses on several key strategies to enhance atom economy and minimize waste:

Catalytic Approaches: The use of catalytic reagents instead of stoichiometric ones is a cornerstone of green chemistry. researchgate.net Catalysts can be used in small amounts and are regenerated, thus not contributing to the waste stream and improving atom economy. cdn-website.com For example, developing catalytic cyclization methods for the isothiazolinone core would be a significant advancement.

Process Intensification: Combining multiple reaction steps into a single, "telescoped" process avoids the need for isolation and purification of intermediates, which reduces solvent usage and waste generation.

Solvent Selection: Choosing greener solvents or minimizing solvent use altogether can drastically reduce the environmental impact of a synthesis. Water-based syntheses or the use of solvent-free conditions are highly desirable.

Systematic reduction of waste at its source is a key principle. beeindia.gov.in This involves a holistic approach, from raw material selection to the final product's lifecycle. beeindia.gov.in By implementing these strategies, the synthesis of this compound can be made more economically viable and environmentally benign.

Table 1: Comparison of Atom Economy for Different Synthetic Approaches This table is illustrative and provides a conceptual comparison of different synthetic strategies that could be applied to the synthesis of this compound.

Synthetic StrategyKey FeaturesTheoretical Atom Economy (%)Waste Generation
Classical Linear Synthesis Multiple steps, use of stoichiometric reagents, protection/deprotectionLow (e.g., <50%)High
Convergent Synthesis Fragments synthesized separately and then combinedModerate to HighModerate
Catalytic One-Pot Synthesis Use of catalysts, multiple transformations in one vesselHigh (approaching 100%)Low

Rational Design and Synthesis of Structurally Modified this compound Derivatives

The rational design and synthesis of new analogs of this compound are driven by the need for compounds with tailored properties. The isothiazolinone scaffold is a versatile platform for chemical modification, allowing for the introduction of various functional groups to modulate biological activity, physicochemical properties, and stability. nih.gov

The chemical diversification of the this compound core can be achieved through several synthetic strategies. The presence of the methyl groups at the 2- and 5-positions offers sites for functionalization, although the isothiazolinone ring itself can also be a target for modification.

Key strategies include:

Modification of the N-substituent: The N-methyl group can be replaced with other alkyl or aryl groups to influence properties like solubility and partitioning behavior. This can be achieved by starting the synthesis with a different primary amine or through N-dealkylation-N-alkylation sequences on the final product, though the latter may be synthetically challenging.

Functionalization of the C5-methyl group: The C5-methyl group could potentially be functionalized through radical halogenation followed by nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Ring-opening and re-cyclization: The isothiazolinone ring can be opened under certain conditions to yield a reactive intermediate that can then be re-cyclized with a modified component, leading to a new analog.

Cross-coupling reactions: If a halo-substituted precursor to this compound is available, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed to introduce new carbon-carbon or carbon-heteroatom bonds.

Table 2: Potential Functional Group Modifications and Their Rationale This table outlines hypothetical modifications to the this compound structure and the potential impact on its properties.

Position of ModificationFunctional Group IntroducedPotential Rationale for ModificationSynthetic Approach
N-2Long-chain alkylIncreased lipophilicitySynthesis from corresponding primary amine
C-5Hydroxymethyl (-CH₂OH)Increased water solubility, site for further derivatizationOxidation of the C5-methyl group
C-4Halogen (e.g., Cl, Br)Precursor for cross-coupling reactionsElectrophilic halogenation of a suitable precursor

Regioselective and Stereoselective Synthetic Approaches

For many applications, controlling the regioselectivity and stereoselectivity of the synthesis is critical, especially when creating more complex derivatives of this compound.

Regioselectivity refers to the control of the position at which a chemical bond is formed. In the context of synthesizing substituted isothiazolinones, regioselectivity is crucial when introducing new functional groups onto the heterocyclic ring. For example, in the electrophilic substitution of the isothiazolinone core, the position of substitution (C4 or C5) would need to be controlled. This can often be achieved by careful choice of reagents, catalysts, and reaction conditions. The synthesis of new 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles has been achieved in a regioselective manner, demonstrating the feasibility of such control in related heterocyclic systems. nih.gov

Stereoselectivity becomes important when chiral centers are present in the molecule. While this compound itself is achiral, the introduction of certain functional groups could create stereocenters. For instance, if the C5-methyl group is functionalized to a CH(OH)R group, a new stereocenter is formed. In such cases, developing stereoselective methods to control the configuration of this new center would be highly valuable. This could involve the use of chiral catalysts, chiral auxiliaries, or enzyme-catalyzed reactions. The stereoselective synthesis of substituted isosteviol (B191626) derivatives highlights the possibilities of controlling stereochemistry in complex molecules. beeindia.gov.in

The development of robust regioselective and stereoselective synthetic methods will be essential for unlocking the full potential of this compound and its analogs in various advanced applications.

Spectroscopic and Advanced Structural Elucidation of 2,5 Dimethyl 1,2 Thiazol 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the N-methyl group, the C5-methyl group, and the vinyl proton at the C4 position.

The N-methyl (N-CH₃) protons are anticipated to appear as a singlet in the range of δ 3.0-3.5 ppm. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom.

The C5-methyl (C5-CH₃) protons are also expected to be a singlet, but further upfield compared to the N-methyl protons, likely in the range of δ 2.0-2.5 ppm, influenced by the adjacent sp²-hybridized carbon atom.

The vinyl proton (H-4) should appear as a singlet (or a narrow quartet if long-range coupling to the C5-methyl protons is resolved) in the vinylic region, typically between δ 5.5 and 6.5 ppm.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Five distinct carbon signals are expected for 2,5-Dimethyl-1,2-thiazol-3(2H)-one.

The carbonyl carbon (C=O) is the most downfield signal, typically found in the range of δ 165-175 ppm, which is characteristic for an amide-like carbonyl group.

The C5 carbon , being part of a double bond and attached to a methyl group, is expected to resonate in the range of δ 140-150 ppm.

The C4 carbon , the other sp²-hybridized carbon of the double bond, is anticipated to appear in the range of δ 110-120 ppm.

The N-methyl carbon (N-CH₃) signal is expected in the range of δ 30-40 ppm.

The C5-methyl carbon (C5-CH₃) signal will likely be the most upfield signal, appearing in the range of δ 10-20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity
N-CH₃~3.2~35Singlet
C5-CH₃~2.3~15Singlet
H-4~6.0-Singlet
C3 (C=O)-~170-
C4-~115-
C5-~145-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify protons that are coupled to each other. In the case of this compound, a weak correlation might be observed between the vinyl proton (H-4) and the protons of the C5-methyl group, confirming their proximity over four bonds (allylic coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. mdpi.com An HSQC spectrum would show correlations between the N-methyl protons and the N-methyl carbon, the C5-methyl protons and the C5-methyl carbon, and the H-4 proton and the C4 carbon. This allows for the unambiguous assignment of the carbon signals for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to establishing the carbon framework by showing correlations between protons and carbons that are two or three bonds apart. mdpi.com For this compound, the following key correlations would be expected:

The N-methyl protons would show a correlation to the C3 carbonyl carbon.

The H-4 proton would show correlations to the C3 carbonyl carbon and the C5 carbon.

The C5-methyl protons would show correlations to the C4 and C5 carbons.

These 2D-NMR experiments, taken together, would provide conclusive evidence for the structure of this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

The FTIR and Raman spectra of this compound are expected to display several characteristic absorption bands corresponding to the vibrations of its functional groups.

C=O Stretching: A strong absorption band corresponding to the carbonyl group stretching vibration is expected in the FTIR spectrum, typically in the region of 1680-1720 cm⁻¹. This is a key diagnostic peak for the thiazolone ring.

C=C Stretching: The stretching vibration of the carbon-carbon double bond within the ring is expected to appear in the region of 1600-1650 cm⁻¹.

C-H Stretching: The C-H stretching vibrations of the methyl groups will be observed in the region of 2850-3000 cm⁻¹.

C-N and C-S Stretching: The stretching vibrations of the C-N and C-S bonds within the heterocyclic ring are expected in the fingerprint region (below 1500 cm⁻¹), contributing to the unique spectral pattern of the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (methyl)~2950-3000Medium
C=O Stretch (carbonyl)~1700Strong
C=C Stretch (ring)~1620Medium
C-N Stretch (ring)~1350Medium-Strong
C-S Stretch (ring)~700-800Weak-Medium

While this compound is a relatively rigid molecule due to the planar nature of the thiazole (B1198619) ring, subtle conformational preferences, such as the orientation of the methyl groups, could potentially be studied by analyzing the vibrational spectra under different conditions (e.g., temperature, solvent). However, for such a small molecule, significant conformational isomerism is not expected to be a major feature. The vibrational fingerprint is primarily used for identification and confirmation of the functional groups present.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the ionized molecule.

For this compound (molecular formula C₅H₇NOS), the expected molecular weight is approximately 129.02 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at an m/z value corresponding to this mass.

The fragmentation of the molecular ion would likely proceed through several pathways, leading to the formation of characteristic fragment ions. A plausible fragmentation pathway could involve:

Loss of a methyl radical (•CH₃): Cleavage of one of the methyl groups, either from the nitrogen or the C5 position, would result in a fragment ion at m/z 114.

Loss of carbon monoxide (CO): Expulsion of the carbonyl group as a neutral CO molecule from the ring would lead to a fragment ion at m/z 101.

Ring cleavage: The heterocyclic ring can undergo cleavage in various ways. For instance, the loss of the N-S bond followed by further fragmentation could occur.

The analysis of these fragment ions helps to piece together the structure of the original molecule and confirm the presence of the key structural motifs.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment IonProposed Neutral Loss
129[C₅H₇NOS]⁺ (Molecular Ion)-
114[C₄H₄NOS]⁺•CH₃
101[C₄H₇NS]⁺CO
72[C₃H₄S]⁺HCN, CO
58[C₂H₄N]⁺•CH₃, CO, S

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular geometry of this compound, including the conformation of the thiazole ring and the spatial orientation of the methyl substituents.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Specific, experimentally determined values for the bond lengths (e.g., S–N, C=O, C–S, C–N, and C–C bonds), bond angles, and torsion angles for this compound are not present in published crystallographic data. Such data would be essential for a detailed understanding of the molecule's covalent structure and ring strain.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, 2D Fingerprint Plots)

The analysis of the crystal packing and the quantification of intermolecular forces through techniques like Hirshfeld surface analysis have not been reported for this compound. This type of analysis would identify and quantify non-covalent interactions, such as hydrogen bonds or van der Waals forces, which govern the supramolecular assembly of the compound in the solid state. 2D fingerprint plots, derived from the Hirshfeld surface, would typically offer a visual summary of the relative contributions of different intermolecular contacts, but this information is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum for this compound would be expected to show absorption bands corresponding to transitions such as n → π* and π → π*, originating from the carbonyl group and the thiazole ring system. However, no specific experimental UV-Vis absorption spectra, including wavelengths of maximum absorbance (λmax) or molar absorptivity coefficients, have been documented for this compound.

Computational Chemistry and Theoretical Investigations of 2,5 Dimethyl 1,2 Thiazol 3 2h One

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the structure and reactivity of heterocyclic compounds. These methods offer a balance between computational cost and accuracy, making them suitable for a detailed analysis of molecules like 2,5-Dimethyl-1,2-thiazol-3(2H)-one.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For derivatives of the 1,2-thiazol-3(2H)-one scaffold, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p)), are employed to predict bond lengths, bond angles, and torsion angles. researchgate.net These calculated geometries can then be compared with experimental data, such as that obtained from single-crystal X-ray diffraction, to validate the computational model. researchgate.netscispace.com An excellent agreement between the theoretical and experimental structures provides confidence in the accuracy of the computational approach. researchgate.net

The electronic structure of the thiazole (B1198619) ring is of particular interest. While classical representations depict distinct single and double bonds, computational analysis often reveals a degree of electron delocalization. For instance, in some thiazole derivatives, certain bond distances, like the S-C bonds, may be shorter than typical single bonds, and C-N bonds can exhibit partial double-bond character, indicating a delocalized π-electron system. scispace.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable, more reactive, and has a greater potential for biological activity. wikipedia.orgresearchgate.net Computational methods like DFT can accurately predict the energies of these frontier orbitals. For thiazole derivatives, the distribution of the HOMO and LUMO across the molecule can be visualized to identify the regions most likely to be involved in electron donation and acceptance. researchgate.net This analysis helps in understanding the molecule's reactivity profile and its potential interactions with other chemical species.

Table 1: Illustrative Frontier Molecular Orbital Data for a Thiazole Derivative

ParameterEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue

Note: The values in this table are illustrative and would be determined by specific DFT calculations for this compound.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. nih.gov It is a valuable tool for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions and chemical reactivity. nih.govrasayanjournal.co.in The MEP map is typically colored to indicate different potential values. Regions of negative potential (often colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov

For a molecule like this compound, the MEP map would likely show negative potential around the electronegative oxygen and nitrogen atoms of the thiazole ring, highlighting these as potential sites for hydrogen bonding and other electrophilic interactions. nih.govrasayanjournal.co.in Conversely, positive potential might be observed around the hydrogen atoms of the methyl groups. rasayanjournal.co.in

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns closely with the familiar Lewis structure concepts. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization. These "delocalization" corrections to the idealized Lewis structure are crucial for understanding the stability and reactivity of a molecule. uni-muenchen.de

NBO analysis can reveal the hybridization of atomic orbitals involved in bonding and the nature of specific bonds (e.g., sigma vs. pi character, polarity). For the thiazole ring system, NBO analysis can provide quantitative insights into the delocalization of electrons within the ring and the nature of the bonds involving the sulfur, nitrogen, and carbon atoms, offering a more nuanced understanding than simple valence bond theory. uni-muenchen.de

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be compared with experimental data to confirm the structure of a synthesized compound.

DFT calculations can be used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies (Infrared and Raman spectra) of a molecule. researchgate.netmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for calculating NMR chemical shifts. um.esresearchgate.net

By performing these calculations on the optimized geometry of this compound, a theoretical spectrum can be generated. This calculated spectrum can then be compared with the experimentally obtained NMR and IR spectra. A strong correlation between the calculated and experimental data serves as powerful evidence for the correct structural assignment of the molecule. researchgate.netmdpi.com Discrepancies between the calculated and experimental values can often be rationalized by considering solvent effects or the specific level of theory used in the calculations. um.es

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Thiazole Derivative

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C=OValueValue
C-SValueValue
C-NValueValue
CH₃ (C5)ValueValue
CH₃ (N2)ValueValue

Note: This table is a template. Actual values would be derived from experimental measurements and DFT calculations for this compound.

Simulation of Electronic Absorption Spectra (e.g., Time-Dependent DFT (TD-DFT))

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the electronic excited states of molecules and predict their electronic absorption spectra. researchgate.netrsc.orgcecam.org This approach extends the principles of ground-state DFT to time-dependent phenomena, allowing for the calculation of vertical transition energies, which correspond to the absorption of light. researchgate.netyoutube.com The accuracy of TD-DFT calculations depends on the choice of the exchange-correlation functional and the basis set. researchgate.netnsf.gov.lk

For thiazole and its derivatives, TD-DFT has been employed to understand their electronic properties and absorption spectra. nih.govresearchgate.net For instance, in a study on thiazolothiazole (TTz)-based dyes, TD-DFT was used to investigate their excited electronic behaviors in different solvents. nih.gov The calculations helped in understanding the intramolecular electron transfers that occur upon photo-excitation. nih.gov The method has also been applied to study the electronic structures of molecules in both ground and excited states, providing good descriptions that are consistent with experimental findings. nih.govacs.org

In the context of this compound, a close analog, 2,5-dimethylfuran-3(2H)-one, was identified as a primary product in the gas-phase oxidation of 2,5-dimethylfuran (B142691), with its photoionization spectrum simulated and compared with experimental data. rsc.org Theoretical calculations using methods like CBS-QB3 were used to determine its adiabatic ionization energy. rsc.org Although direct TD-DFT studies on this compound are not extensively reported in the provided results, the application of these methods to similar heterocyclic systems demonstrates their utility in predicting and interpreting electronic absorption phenomena. The π–π* transitions of electrons in the aromatic rings are typically responsible for the observed absorption bands. researchgate.net

The following table summarizes representative TD-DFT calculation details for related heterocyclic compounds.

Compound ClassFunctional/Basis SetKey Findings
Thiazolothiazole DyesDielectric-dependent DFTSolvent reorientation effect primarily contributes to changes in fluorescent spectra. nih.gov
Thiazole-Hydrazone ConjugatesB3LYP/6-31G(d,p)Maximum absorption in the range of 326–366 nm, attributed to π–π* transitions. researchgate.net
Ancient Colourants (as DSSC sensitizers)B3LYP/6-31g(d)Calculated band gaps and electron cloud distributions to evaluate feasibility for DSSC applications. nsf.gov.lk

Mechanistic Studies of Chemical Reactions Involving this compound

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions by mapping out potential energy surfaces, identifying intermediates, and characterizing transition states. rsc.orgresearchgate.net For reactions involving thiazole derivatives, computational studies have provided deep insights into reaction pathways.

For example, the mechanism for the synthesis of pyrazolo-thiazole substituted pyridines has been proposed, detailing the intermediates formed during the reaction. mdpi.com Similarly, the mechanism for preparing thiazolidinones from Schiff bases and thioglycolic acid involves a cycloaddition reaction. jmchemsci.com In the context of cycloaddition reactions, such as the [3+2] cycloaddition of nitrilimines, DFT calculations have been used to explore the potential energy surface and suggest that the reaction proceeds through an initial carbene-like approach followed by a ridge bifurcation. researchgate.net

A study on the gas-phase reaction of 2,5-dimethylfuran with atomic oxygen identified 2,5-dimethylfuran-3(2H)-one as a primary product. rsc.org The formation of this and other products was explained through a computational model that suggested the involvement of non-thermalized intermediates. rsc.org While specific mechanistic studies for this compound were not found, the principles from related systems are applicable. For instance, the synthesis of Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate from 2-aminothiazole (B372263) was shown to proceed via a specific reaction pathway determined through spectroscopic analysis, which could be further elucidated by computational transition state analysis. mdpi.com

The kinetic and thermodynamic parameters of chemical reactions, such as activation energies and reaction enthalpies, can be calculated using computational methods to predict reaction feasibility and rates. rsc.orgmdpi.com

In a study of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for synthesizing 1,4-disubstituted 1,2,3-triazoles, DFT calculations were used to determine the activation energies for both mononuclear and binuclear pathways with different ligands. rsc.org The results indicated that the binuclear pathway is generally favored. rsc.org

For the [3+2] cycloaddition reaction between a nitro-substituted formonitrile N-oxide and various alkenes, DFT calculations showed that the reactions have low activation barriers and are highly exothermic, consistent with the transient nature of nitrilimines. mdpi.com The study also established that the formation of 5-substituted 3-nitro-2-isoxazolines is thermodynamically preferred. mdpi.com

In the context of thiazolidinone synthesis, computational studies of thermodynamic variables have been used to compare the relative stability and reactivity of different derivatives. jmchemsci.com For example, calculations showed that (4-fluorophenyl)-2-(1H-indol-3-yl)thiazolidin-4-one is softer with lower hardness compared to (4-(dimethylamino)phenyl)-2-(1H-indol-3-yl)thiazolidin-4-one. jmchemsci.com The enthalpy of reaction for the conformational equilibrium of trans-2,5-Dimethyl-1,3-oxathiolane has been experimentally determined, providing data that could be benchmarked against computational results. nist.gov

The table below presents a summary of calculated kinetic and thermodynamic parameters for reactions involving related heterocyclic compounds.

Reaction TypeCompound ClassComputational MethodKey Parameters Calculated
CycloadditionNitrilimines and EthenePBE0/6-311++G(2df,pd)Low reaction barriers (1.01 to 14.14 kcal/mol) and large exothermicities. researchgate.net
CycloadditionNitro-substituted Formonitrile N-oxide and Alkeneswb97xd/6-311+G(d) (PCM)Gibbs free energies of reaction were strongly negative, indicating thermodynamic favorability. mdpi.com
CuAACDiimine and Phosphorus LigandsDFTActivation energies for mononuclear (10.1-15.1 kcal/mol) and binuclear (7.6-16.8 kcal/mol) pathways. rsc.org

Advanced Computational Approaches for Structure-Activity and Predictive Modeling (Non-clinical)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govmdpi.com These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their biological function. nih.gov

QSAR studies have been successfully applied to various thiazole and thiazolidinone derivatives. For instance, a QSAR study on a series of 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors developed a tetra-parametric model that correlated the inhibitory activity with physicochemical, topological, and electronic descriptors. nih.gov Another study on thiazolidine-4-one derivatives as anti-tubercular agents resulted in a robust QSAR model where descriptors related to polarizability, electronegativity, and surface area were positively correlated with activity. nih.govresearchgate.net

For thiazolidine-2,4-dione derivatives as inhibitors of 15-hydroxyprostaglandin dehydrogenase, a QSAR model was developed using multiple linear regression and artificial neural network methods. lew.ro The model indicated that descriptors such as polarizability, molar volume, and certain atomic charges were important for the inhibitory activity. lew.ro Similarly, predictive QSAR models have been developed for the antifungal and antibiotic properties of triazolothiadiazine compounds, identifying descriptors related to connectivity, electronegativity, and van der Waals properties as being significant. mdpi.com

The following table provides an overview of selected QSAR studies on thiazole-related compounds.

Compound SeriesTarget ActivityKey DescriptorsModel Performance (R²)
1,3,4-Thiadiazole-2-thione derivativesCarbonic Anhydrase IX InhibitionPhysicochemical, topological, and electronic descriptors. nih.govNot specified
Thiazolidine-4-one derivativesAnti-tubercularMLFER_S, GATSe2, Shal, EstateVSA 6, SpMAD_Dzs 6. nih.govresearchgate.net0.9092. nih.gov
Thiazolidine-2,4-dione derivatives15-PGDH InhibitionPolarizability, molar volume, hydration energy, surface area grid, molecular weight, HOMO/LUMO energies, atomic charges. lew.ro0.9623 (MLR), 0.9963 (ANN). lew.ro
Triazolothiadiazine compoundsAntifungal and AntibioticConnectivity, electronegativity, polarizability, van der Waals properties. mdpi.com0.725 - 0.768. mdpi.com

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between small molecules and biological macromolecules, such as proteins and DNA, at an atomic level. nih.govpagepress.org Docking predicts the preferred binding orientation of a ligand to a receptor, while MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. pagepress.orgnih.govweber.edu

These techniques have been widely applied to thiazole and thiazolidinone derivatives to understand their mechanism of action and to guide the design of new inhibitors. For example, molecular docking studies of pyrazoline-based thiazole scaffolds were used to identify robust binding interactions with the active sites of α-glucosidase and urease. mdpi.com In another study, novel benzothiazole (B30560) and benzothiazole-thiazolidine-2,4-dione hybrid derivatives were evaluated as FOXM1 inhibitors through molecular docking and MD simulations, which revealed their binding patterns and affinities for the FOXM1-DNA binding domain. nih.gov The simulations showed interactions with key amino acids crucial for inhibition. nih.gov

Similarly, docking studies were performed on thiazolidinedione–thiosemicarbazone hybrid molecules to assess their anticancer potential. mdpi.com For N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide, docking with Ampicillin-CTX-M-15 showed good binding interaction with the targeted amino acids. researchgate.net MD simulations have also been used to study the structural fluctuations and dynamic cross-correlations in receptor proteins upon ligand binding. nih.gov

The table below summarizes some applications of molecular docking and MD simulations for thiazole-related compounds.

Ligand ClassTargetKey Findings
Pyrazoline-based thiazolesα-Glucosidase and UreaseIdentification of robust binding interactions within the enzyme active sites. mdpi.com
Benzothiazole and Benzothiazole-Thiazolidine-2,4-dione HybridsFOXM1-DNA Binding DomainRevealed binding patterns and affinities, with interactions with key amino acids like Asn283, His287, and Arg286. nih.gov
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamideAmpicillin-CTX-M-15Good binding interaction with targeted amino acids, with a binding score of -5.26 kcal/mol. researchgate.net
Eugenol (odorant)Mouse Olfactory ReceptorMD simulations showed the formation of a hydrogen bond to Ser113, which was not observed in docking simulations. nih.gov

Chemical Reactivity and Transformations of 2,5 Dimethyl 1,2 Thiazol 3 2h One

Electrophilic and Nucleophilic Substitution Reactions on the Thiazolone Ring

The reactivity of the thiazolone ring in 2,5-dimethyl-1,2-thiazol-3(2H)-one towards electrophilic and nucleophilic substitution is a critical aspect of its chemical behavior. While specific studies on this particular molecule are not extensively detailed in the provided search results, general principles of reactivity for similar heterocyclic systems can be applied. The thiazolone ring possesses both electron-rich and electron-deficient centers, making it susceptible to attack by both electrophiles and nucleophiles.

Oxidation and Reduction Chemistry of the Thiazolone Moiety

The oxidation and reduction chemistry of the thiazolone moiety in this compound involves the potential transformation of the sulfur atom and the carbonyl group.

Oxidation: The sulfur atom in the thiazole (B1198619) ring is susceptible to oxidation. libretexts.org For instance, the related compound 2,5-dimethyl-1,1-dioxothieno[3,2-d] mtct.ac.inthiazol-3-one features a sulfone group, indicating that the sulfur atom in the thiazole ring system can be oxidized to a higher oxidation state. This oxidation would significantly alter the electronic properties and reactivity of the molecule.

Reduction: The carbonyl group at the 3-position of the thiazolone ring can be targeted for reduction. Standard reducing agents could potentially reduce the ketone to a secondary alcohol. The specific outcome of the reduction would depend on the reducing agent used and the reaction conditions. For example, stronger reducing agents might lead to the reduction of other parts of the molecule as well.

Ring-Opening and Ring-Closing Reactions of this compound

Ring-opening and ring-closing reactions are fundamental transformations in heterocyclic chemistry, and this compound is expected to participate in such reactions under appropriate conditions.

Ring-Opening Reactions: The thiazolone ring can undergo cleavage under various conditions. For instance, strong nucleophiles or harsh reaction conditions could lead to the breaking of the amide bond or the carbon-sulfur bonds. Photoinduced ring-opening reactions have been observed in related thymine (B56734) systems, suggesting that light could be a trigger for such transformations. rsc.org Similarly, Brønsted acid-promoted ring-opening has been reported for other nitrogen- and sulfur-containing heterocycles like 2H-azirines in the synthesis of thiazoles. rsc.org

Ring-Closing Reactions: The reverse process, ring-closure, is a key step in the synthesis of the thiazolone ring itself. For example, the synthesis of 2-methyl-2H-isothiazol-3-one involves the cyclization of cis-N-methyl-3-thiocyanoacrylamide. While this is not a reaction of this compound, it illustrates the general principle of forming the thiazolone ring system. Thermal ring-closure reactions have also been noted following photoinduced ring-opening in thymine derivatives. rsc.org

Coordination Chemistry: this compound as a Ligand

The presence of multiple heteroatoms (nitrogen, sulfur, and oxygen) makes this compound a potentially versatile ligand in coordination chemistry. researchgate.netnsu.ru These heteroatoms can act as donor sites to coordinate with various metal ions, leading to the formation of metal complexes with diverse structures and properties. mtct.ac.innih.govekb.egresearchgate.net

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with thiazolone-based ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. mtct.ac.inresearchgate.netnih.govnih.govresearchgate.net The resulting complexes can be characterized by a variety of analytical techniques to determine their composition, structure, and properties.

Synthesis: The general procedure for synthesizing these complexes involves mixing a solution of the metal salt (e.g., chlorides, acetates, sulfates) with a solution of the ligand, often in an alcoholic medium. nih.govresearchgate.net The reaction mixture may be stirred at room temperature or refluxed to facilitate complex formation. mtct.ac.innih.gov The resulting solid complex can then be isolated by filtration, washed, and dried. mtct.ac.inresearchgate.net

Characterization: A suite of analytical methods is employed to characterize the synthesized complexes:

Elemental Analysis: To determine the empirical formula of the complex. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=O, N-H, C-S) upon coordination to the metal ion. mtct.ac.innih.govnih.govresearchgate.netresearchgate.net

UV-Visible Spectroscopy: To study the electronic transitions within the complex and to infer the coordination geometry around the metal center. nih.govnih.gov

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the oxidation state of the metal ion. nih.govnih.gov

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry. nih.govnih.govresearchgate.net

Metal-Ligand Interactions and Coordination Modes

The way in which this compound binds to a metal ion is determined by the nature of the metal, the other ligands present, and the reaction conditions. The thiazolone moiety offers several potential coordination sites, leading to various possible coordination modes. researchgate.netnih.govnih.govnih.gov

Potential Donor Atoms:

Nitrogen Atom: The nitrogen atom of the thiazole ring can act as a donor.

Sulfur Atom: The sulfur atom can also participate in coordination.

Oxygen Atom: The exocyclic carbonyl oxygen is a strong potential donor site.

Coordination Modes: Based on studies of similar heterocyclic ligands, several coordination modes can be envisioned: nih.govnih.gov

Monodentate: The ligand could coordinate to the metal center through a single donor atom, most likely the carbonyl oxygen or the ring nitrogen.

Bidentate: The ligand could chelate to the metal ion using two donor atoms, for example, the nitrogen and sulfur atoms of the ring, or the nitrogen and the carbonyl oxygen. This chelation would form a stable five- or six-membered ring with the metal ion. ekb.eg

Bridging: The ligand could bridge two metal centers, with different donor atoms coordinating to each metal. For instance, the carbonyl oxygen could coordinate to one metal while the ring nitrogen or sulfur coordinates to another. nih.gov

Supramolecular Chemistry and Self-Assembly of Thiazolone-Based Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, leading to the formation of larger, organized structures through self-assembly. nih.govmdpi.comnih.govresearchgate.net The structural features of this compound make it a candidate for participating in supramolecular assemblies.

The presence of hydrogen bond donors (if any N-H tautomers exist) and acceptors (the carbonyl oxygen and the ring nitrogen) allows for the formation of hydrogen-bonded networks. Additionally, π-π stacking interactions between the thiazolone rings can contribute to the stability of self-assembled structures. nih.gov

Biological Activity Mechanisms and Molecular Interactions in Vitro and Non Clinical

Mechanistic Investigations of Biological Activity (In Vitro)

Enzyme Inhibition and Activation Mechanisms

Isothiazolone (B3347624) derivatives have been shown to inhibit a variety of enzymes, primarily through the targeting of cysteine residues in enzyme active sites. researchgate.net The interaction involves the cleavage of the sulfur-nitrogen bond in the isothiazolone ring by nucleophilic components within the cell, such as thiols. researchgate.net

While specific data on the interaction of 2,5-Dimethyl-1,2-thiazol-3(2H)-one with enzymes like tyrosinase, COX-2, DNA gyrase, or DHFR is not available, studies on related compounds provide insight. For instance, certain isothiazolones act as inhibitors of proteases. nih.gov One study reported that a benzisothiazolone derivative inhibits sortase A, a cysteine protease that is a significant virulence factor in Staphylococcus aureus. researchgate.net Furthermore, some isothiazolones have demonstrated growth inhibitory activity that suggests they may inhibit the initiation of DNA replication. oup.com

Interaction with Cellular Targets and Pathways at the Molecular Level (In Vitro)

The primary mechanism of isothiazolone action involves rapid interaction with accessible thiols. A key target at the molecular level is glutathione (B108866) (GSH), a critical antioxidant in most cells. researchgate.net Isothiazolones react with GSH, leading to the formation of a disulfide adduct and a ring-opened amide derivative. nih.gov This interaction disrupts the cell's redox balance and inactivates thiol-containing enzymes and proteins, leading to the cessation of essential cellular functions. nih.gov

Studies have shown that the biocidal activity of compounds like 5-chloro-2-methylisothiazol-3-one (CMIT) can be neutralized by the addition of thiol-containing substances such as glutathione and cysteine, underscoring the importance of this interaction. oup.com

Studies on Microbial Cell Membrane Disruption and Cellular Dysfunction (In Vitro)

Isothiazolinones are effective biocides capable of diffusing across the cell membranes of bacteria and the cell walls of fungi. nih.gov Their mechanism of action includes the disruption of vital microbial processes by targeting the characteristic isothiazolone ring. tandfonline.com Some derivatives, such as HACCBIT2 (a quaternized chitosan (B1678972) benzisothiazolinone derivative), have been shown to induce cytoplasmic leakage and increase cell membrane permeability in bacteria like E. coli. tandfonline.com This disruption of the cell membrane is a key aspect of their potent antimicrobial and anti-biofilm properties. tandfonline.com

Structure-Activity Relationship (SAR) Studies for Biological Effects (Non-Clinical)

Impact of Subtle Structural Modifications on In Vitro Biological Activity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of isothiazolones influences their biological effects. Research has demonstrated that even minor changes to the isothiazolone scaffold can significantly alter its activity.

Key findings from SAR studies include:

Halogenation: The presence of chlorine substitutions on the isothiazolone ring is a key determinant of its potency in inhibiting pathogen growth. nih.gov For example, 5-chloro-2-methylisothiazol-3-one (CMIT) shows significantly higher growth inhibitory activity against E. coli and Schizosaccharomyces pombe compared to its non-chlorinated counterpart, 2-methylisothiazol-3-one (MIT). oup.com

N-Alkyl Chain Length: The length of the alkyl chain attached to the nitrogen atom influences the compound's properties. In one study, a newly designed isothiazolinone with a shorter alkyl chain demonstrated strong antimicrobial activity while having significantly lower endocrine-disrupting toxicity compared to a commercial analogue with a longer chain. nih.gov

Substituents on the Ring: The nature of the substituent on the heterocyclic ring can modulate activity. The biocidal activity of common isothiazolinones follows the general trend: MCI > OIT ≈ DCOIT > BIT > MI. nih.gov

Table 1: Minimum Inhibitory Concentrations (MIC) of Select Isothiazolones

Compound Organism MIC (µg/mL)
5-chloro-N-methylisothiazol-3-one (CMIT) Escherichia coli 0.1–0.5
Benzisothiazol-3-one (BIT) Escherichia coli 15–20
N-methylisothiazol-3-one (MIT) Escherichia coli 40–250

Data sourced from Collier, P.J., et al. (1990). oup.com

Identification of Key Pharmacophoric Features for Target Interaction

The essential pharmacophore of the isothiazol-3-one class of compounds is the S-N bond within the five-membered ring. The susceptibility of this bond to nucleophilic attack by thiols is the cornerstone of its biological activity. researchgate.net

Key pharmacophoric features identified for isothiazolones include:

The Electrophilic Sulfur Atom: This is the primary site for reaction with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione. researchgate.net

The Isothiazolone Ring: This heterocyclic system is crucial for the compound's specific chemical reactivity.

Substituents Modulating Potency and Specificity: Halogen atoms, particularly chlorine at the C-5 position, act as potent activating groups, enhancing the electrophilicity of the sulfur atom and increasing biocidal activity. The substituent on the nitrogen atom (the N-alkyl group) is critical for modulating physical properties like lipophilicity and can influence toxicity and target specificity. nih.govnih.gov

Binding Affinity and Molecular Recognition Studies (In Vitro)

Quantitative Binding Assays with Biomolecules (e.g., Proteins, DNA)

A thorough search of scientific databases and literature archives did not yield any studies that have performed quantitative binding assays of this compound with specific biomolecules such as proteins or DNA. Consequently, no data on its binding affinity, dissociation constants (Kd), or other quantitative measures of molecular recognition are available to be presented.

Utility of this compound as a Chemical Probe for Biological Systems

There is no available research in the public domain that describes the use of this compound as a chemical probe. The utility of a compound as a chemical probe relies on well-characterized, potent, and selective interactions with a biological target, none of which have been documented for this specific molecule.

Applications Beyond Therapeutics Non Clinical Focus

Agricultural Applications: Development as Agrochemicals and Herbicides

There is no information available in the public domain regarding the use or development of 2,5-Dimethyl-1,2-thiazol-3(2H)-one as an agrochemical or herbicide.

Industrial Applications (Excluding Human Use)

No data could be found to support the use of this compound as a preservative in material sciences or industrial processes.

There is no evidence to suggest that this compound is used in the formulation of paints, adhesives, or other industrial products.

Materials Science Applications

There is no available information on the integration of this compound into functional materials or responsive systems.

Analytical Chemistry Applications

The detection and quantification of isothiazolinones are crucial for monitoring their presence in environmental and industrial samples. However, dedicated analytical methods for this compound are not well-documented.

Development of Advanced Analytical Methods for Detection and Quantification

While comprehensive methods exist for the simultaneous analysis of multiple isothiazolinones, specific protocols optimized for this compound are not readily found. Generally, the analysis of this class of compounds relies on sophisticated techniques such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). nih.gov These methods are capable of separating and identifying various isothiazolinone derivatives within a single sample.

For instance, the electrochemical detection of other isothiazolinones, like benzisothiazolinone (BIT) and methylisothiazolinone (MIT), has been explored using techniques such as cyclic voltammetry and square wave adsorptive stripping voltammetry on screen-printed electrodes. iapchem.orgmdpi.com These methods offer the potential for rapid and in-situ measurements. iapchem.org However, there is no specific literature detailing the development or application of such electrochemical methods for this compound.

Table 1: General Analytical Techniques for Isothiazolinone Detection

Analytical TechniqueDescriptionCommon Analytes
HPLC-MS/MSA powerful technique for separating, identifying, and quantifying compounds in a mixture.Multiple isothiazolinones
Cyclic Voltammetry (CV)An electrochemical technique that measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation.Benzisothiazolinone (BIT), Methylisothiazolinone (MIT)
Square Wave Adsorptive Stripping Voltammetry (SWV)A sensitive electrochemical method involving a preconcentration step onto the electrode surface.Benzisothiazolinone (BIT)

This table is based on general findings for the isothiazolinone class and does not imply specific application to this compound due to a lack of direct research.

Applications in Diagnostic Assays and Biosensors (Non-Clinical)

The development of biosensors for environmental monitoring of pollutants is a growing field. nih.goveuropa.eu These devices utilize biological components, such as enzymes or antibodies, to detect specific substances. While biosensors have been developed for other environmental contaminants, including some biocides, there is no published research on the development or use of diagnostic assays or biosensors specifically targeting this compound for non-clinical purposes. The potential for such applications exists, given the need to monitor biocides in various matrices, but remains an unexplored area of research. nih.govsciforum.net

Catalysis: Role as a Ligand in Metal-Catalyzed Reactions or as an Organocatalyst

The unique heterocyclic structure of thiazole (B1198619) derivatives has led to their exploration in the field of catalysis.

Thiazolone derivatives have been investigated as substrates in asymmetric organocatalysis. rsc.org Furthermore, thiazolium salts, which share a similar core structure, are well-known precursors to N-heterocyclic carbenes (NHCs) that are effective organocatalysts for a variety of chemical transformations, including benzoin (B196080) and Stetter reactions. usask.caacs.orgcam.ac.uk These catalysts function by generating a nucleophilic carbene species. acs.org

However, a direct role for This compound as either a ligand in metal-catalyzed reactions or as an organocatalyst itself is not reported in the scientific literature. While the synthesis of various thiazole derivatives for catalytic applications is an active area of research, the specific compound has not been identified as a key player in these studies. nih.govbepls.com

Environmental Fate and Impact of 2,5 Dimethyl 1,2 Thiazol 3 2h One

Degradation Pathways and Metabolite Identification in Environmental Compartments

Specific studies are needed to elucidate the biotic and abiotic degradation pathways of 2,5-Dimethyl-1,2-thiazol-3(2H)-one in various environmental compartments, such as soil and water. This would involve identifying the major metabolites formed during its breakdown to understand the full environmental impact.

Biodegradability Studies in Various Environmental Matrices

Controlled laboratory studies are necessary to determine the extent and rate of biodegradation of this compound in different environmental matrices, including various soil types and aquatic systems under both aerobic and anaerobic conditions.

Photochemical and Electrochemical Stability in Natural Environments

Research into the photochemical degradation of this compound under simulated sunlight is required to assess its persistence in sunlit surface waters and on surfaces. Additionally, its electrochemical stability would provide insights into its potential for degradation through redox reactions in the environment.

Without specific research on this compound, any discussion on its environmental fate would be speculative. The scientific community currently lacks the necessary data to fulfill the detailed requirements of the requested article. Further research is essential to understand the environmental behavior and potential impacts of this specific isothiazolinone derivative.

Patent Landscape and Review of Existing Intellectual Property Academic Perspective

Analysis of Synthetic Routes and Methodologies Documented in Patent Literature

The patent literature for isothiazolinones primarily details various methodologies for the synthesis of the core isothiazolinone ring structure and its derivatives. These patents often focus on improving yield, purity, and safety, as well as developing more cost-effective and environmentally benign processes. While specific routes for 2,5-Dimethyl-1,2-thiazol-3(2H)-one are not explicitly detailed, the general strategies for synthesizing the 1,2-thiazol-3(2H)-one scaffold are well-documented.

A prevalent method described in numerous patents involves the cyclization of 3-mercaptopropionamides. For instance, the synthesis of 2-methyl-4-isothiazolin-3-one (B36803) often starts from N-methyl-3-mercaptopropionamide. This precursor undergoes a chlorination reaction, typically using chlorine gas or sulfuryl chloride, to induce ring closure and form the desired isothiazolinone hydrochloride. The reaction conditions, such as solvent and temperature, are critical parameters that are often the subject of patent claims to optimize the process and minimize the formation of impurities.

Another significant synthetic approach found in patent literature is the reaction of dithiocarbamates or related sulfur-containing compounds with an oxidizing agent. For example, the preparation of certain N-substituted isothiazolinones can be achieved through the oxidative cyclization of N,N'-dialkyl-β-dithiocarbamoylpropionamides.

The table below summarizes key synthetic methodologies for isothiazolinone derivatives as documented in the patent literature, which could be theoretically adapted for the synthesis of this compound.

Synthetic Methodology Key Reactants Typical Reagents Patent Focus
Cyclization of 3-MercaptopropionamidesN-substituted-3-mercaptopropionamideChlorine, Sulfuryl ChlorideImprovement of yield and purity, reduction of by-products.
Oxidative CyclizationN,N'-dialkyl-β-dithiocarbamoylpropionamidesOxidizing agentsAlternative synthetic pathways, use of different starting materials.
Reaction of DithiodipropionamidesN,N'-dialkyl-3,3'-dithiodipropionamideChlorinating agentsControl of reaction conditions to direct the synthesis towards specific isomers.

Overview of Patented Applications and Emerging Technologies Related to the Compound

The vast majority of patents related to isothiazolinones focus on their application as broad-spectrum biocides. These compounds exhibit potent antimicrobial activity against bacteria, fungi, and algae, making them valuable as preservatives and disinfectants in a wide array of industrial and consumer products. While specific applications for this compound are not patented, the applications of its structural analogs are extensive.

Patented applications for isothiazolinones include their use in:

Water Treatment: To control microbial growth in industrial cooling towers, pulp and paper mill water systems, and oilfield water injection systems.

Paints and Coatings: As in-can preservatives to prevent spoilage and as dry-film fungicides to protect the applied coating from microbial degradation.

Adhesives and Sealants: To prevent microbial contamination and degradation of the product.

Cosmetics and Personal Care Products: As preservatives in shampoos, lotions, and other water-based formulations.

Metalworking Fluids: To inhibit microbial growth that can lead to fluid degradation and corrosion.

Agricultural Formulations: As active ingredients in fungicides to protect crops from various plant pathogens.

Emerging technologies related to isothiazolinones, as reflected in recent patent literature, are focused on several key areas:

Controlled Release Formulations: The development of microencapsulated or other controlled-release systems to prolong the biocidal activity and reduce the environmental impact.

Synergistic Combinations: Patents often claim combinations of isothiazolinones with other biocides or additives to enhance the antimicrobial spectrum and reduce the required concentrations.

"Green" Formulations: There is a growing interest in developing more environmentally friendly formulations with reduced toxicity and improved biodegradability.

Novel Derivatives: Ongoing research and patenting activity are directed towards the synthesis of new isothiazolinone derivatives with improved efficacy, stability, and toxicological profiles.

The table below provides an overview of the major patented application areas for isothiazolinone derivatives.

Application Area Function Emerging Technologies
Industrial Water TreatmentBiocide, SlimicideControlled release, Synergistic blends with other biocides
Paints & CoatingsIn-can preservative, Dry-film fungicideLow-VOC formulations, Nanotechnology-based delivery systems
Cosmetics & Personal CarePreservativeFormulations with reduced sensitization potential, "Natural" preservative blends
AgricultureFungicideImproved delivery systems for plant uptake, Broader spectrum of activity

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